molecular formula C15H22N2O3S B6495769 N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide CAS No. 941949-59-3

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

Cat. No. B6495769
CAS RN: 941949-59-3
M. Wt: 310.4 g/mol
InChI Key: SALUKVOZACDRME-UHFFFAOYSA-N
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Description

“N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide” is a compound that contains a tetrahydroquinoline core . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .


Synthesis Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated . It can also be prepared from 1-indanone (benzocyclopentanone) .

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidine derivatives, including those containing the tetrahydroquinoline scaffold, play a crucial role in drug discovery. Researchers have explored the synthesis and pharmacological evaluation of compounds like N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide as potential drug candidates . These derivatives may exhibit specific biological activities, making them valuable for designing novel medications.

Materials Science and Organic Synthesis

Piperidine derivatives serve as building blocks for constructing complex molecules. Researchers explore their use in multicomponent reactions, cyclizations, and annulations. N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide could be a valuable substrate in synthetic methodologies, enabling the creation of diverse molecular architectures.

These applications highlight the versatility and potential of N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide in scientific research. Further investigations will deepen our understanding and uncover additional uses for this intriguing compound . If you’d like more details on any specific area, feel free to ask! 😊

properties

IUPAC Name

N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)propane-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-4-15(18)17-9-5-6-12-10-13(7-8-14(12)17)16-21(19,20)11(2)3/h7-8,10-11,16H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALUKVOZACDRME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)propane-2-sulfonamide

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